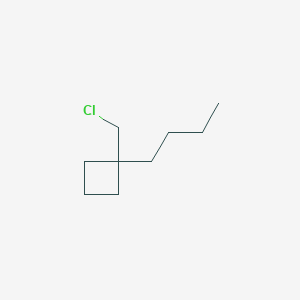

1-Butyl-1-(chloromethyl)cyclobutane

Description

1-Butyl-1-(chloromethyl)cyclobutane is a chlorinated cyclobutane derivative with the molecular formula C₉H₁₇Cl (molecular weight: 160.68 g/mol). Its structure features a cyclobutane ring substituted with a straight-chain butyl group (-C₄H₉) and a chloromethyl group (-CH₂Cl) attached to the same carbon atom. The chloromethyl group confers high reactivity, particularly in nucleophilic substitution (Sₙ2) reactions, making this compound a valuable intermediate in organic synthesis . Potential applications span pharmaceuticals, agrochemicals, and materials science, though specific uses remain understudied .

Properties

Molecular Formula |

C9H17Cl |

|---|---|

Molecular Weight |

160.68 g/mol |

IUPAC Name |

1-butyl-1-(chloromethyl)cyclobutane |

InChI |

InChI=1S/C9H17Cl/c1-2-3-5-9(8-10)6-4-7-9/h2-8H2,1H3 |

InChI Key |

KXIVDTQGZJRVRP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CCC1)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-1-(chloromethyl)cyclobutane can be synthesized through various methods. One common approach involves the Suzuki-Miyaura coupling reaction of potassium cyclobutyltrifluoroborate with butyl chloride under palladium catalysis. Another method includes the intramolecular hydroalkylation of halide-tethered styrenes using copper hydride catalysis.

Industrial Production Methods

Industrial production of 1-Butyl-1-(chloromethyl)cyclobutane typically involves large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-1-(chloromethyl)cyclobutane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Cycloaddition Reactions: The cyclobutane ring can participate in cycloaddition reactions with alkenes and other unsaturated compounds.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.

Major Products

Substitution: Products include various substituted cyclobutanes.

Oxidation: Products include cyclobutanones and carboxylic acids.

Reduction: Products include cyclobutanes with reduced functional groups.

Scientific Research Applications

1-Butyl-1-(chloromethyl)cyclobutane has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butyl-1-(chloromethyl)cyclobutane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclobutane ring provides structural rigidity, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Insights :

- Longer alkyl chains (e.g., butyl vs. ethyl) enhance lipophilicity, influencing solubility in organic solvents .

- Branched chains (e.g., 3-methylbutyl) introduce steric effects, slowing nucleophilic substitutions but enabling regioselective reactions .

Halogen-Substituted Analogues

| Compound Name | Halogen Substituent | Key Differences | Reactivity/Applications | References |

|---|---|---|---|---|

| 1-(Bromomethyl)-1-butylcyclobutane | Bromine (-CH₂Br) | Bromine’s larger atomic radius increases polarizability and Sₙ2 reactivity. | Higher cytotoxicity in biological studies. | |

| 1-(Fluoromethyl)-1-butylcyclobutane | Fluorine (-CH₂F) | Fluorine’s electronegativity enhances stability but reduces reactivity. | Potential use in PET imaging due to ¹⁸F labeling. |

Insights :

- Brominated analogs exhibit superior leaving-group ability, making them more reactive in substitution reactions .

- Fluorinated derivatives are less reactive but more metabolically stable, favoring biomedical applications .

Ring-Size Variants

| Compound Name | Ring Structure | Key Differences | Reactivity/Applications | References |

|---|---|---|---|---|

| 1-Butyl-1-(chloromethyl)cyclopentane | Cyclopentane | Larger ring reduces ring strain, lowering reactivity. | Slower reaction kinetics in Sₙ2 mechanisms. | |

| 1-(Chloromethyl)-1-butylcyclopropane | Cyclopropane | Higher ring strain increases reactivity but reduces stability. | Prone to ring-opening reactions under stress. |

Insights :

- Cyclobutane’s moderate ring strain (compared to cyclopropane’s high strain and cyclopentane’s low strain) balances reactivity and stability .

Functional Group Variants

| Compound Name | Functional Groups | Key Differences | Reactivity/Applications | References |

|---|---|---|---|---|

| 1-Butyl-1-(hydroxymethyl)cyclobutane | Hydroxymethyl (-CH₂OH) | Hydroxyl group enables hydrogen bonding but reduces electrophilicity. | Limited utility in nucleophilic substitutions. | |

| 1-Butyl-1-(carboxylic acid)cyclobutane | Carboxylic acid (-COOH) | Acidic proton allows for salt formation and metal coordination. | Applications in coordination chemistry. |

Insights :

- The chloromethyl group’s electrophilic carbon is critical for Sₙ2 reactivity, unlike hydroxyl or carboxylic acid groups .

Data Table: Comparative Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C)* | LogP* | Key Reactivity Feature |

|---|---|---|---|---|---|

| 1-Butyl-1-(chloromethyl)cyclobutane | C₉H₁₇Cl | 160.68 | ~220 (estimated) | 3.8 | High Sₙ2 reactivity |

| 1-(Bromomethyl)-1-butylcyclobutane | C₉H₁₇Br | 205.14 | ~245 (estimated) | 4.2 | Faster halogen exchange |

| 1-(Chloromethyl)-1-ethylcyclobutane | C₇H₁₃Cl | 132.63 | ~180 (estimated) | 2.5 | Reduced steric hindrance |

*Predicted values based on analogous structures .

Biological Activity

1-Butyl-1-(chloromethyl)cyclobutane is a cyclobutane derivative that has garnered interest due to its potential biological activities. This compound falls within a broader category of cyclobutane-containing compounds known for their diverse pharmacological effects, including antimicrobial, antitumor, and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for its potential applications in drug development.

Chemical Structure and Properties

The chemical structure of 1-butyl-1-(chloromethyl)cyclobutane can be described as follows:

- Molecular Formula: C_8H_15Cl

- Molecular Weight: 162.66 g/mol

- Structural Features: The compound features a cyclobutane ring with a butyl group and a chloromethyl substituent, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that cyclobutane derivatives exhibit various biological activities. Specifically, studies have shown that compounds containing cyclobutane rings can possess significant antimicrobial , antitumor , and neuroprotective effects.

Antimicrobial Activity

Cyclobutane derivatives, including 1-butyl-1-(chloromethyl)cyclobutane, have been evaluated for their antimicrobial properties. For instance, a study highlighted that certain cyclobutane alkaloids demonstrated potent antimicrobial activity against various pathogens, suggesting that similar derivatives could exhibit comparable effects .

Antitumor Activity

The antitumor potential of cyclobutane derivatives has also been documented. Cyclobutane-containing compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival . Specifically, the structural characteristics of 1-butyl-1-(chloromethyl)cyclobutane may enhance its interaction with cancer cell targets.

Neuroprotective Effects

Recent studies have indicated that some cyclobutane derivatives can enhance neurotrophic factor expression, which is crucial for neuronal survival and function. For example, lannotinidines, which contain cyclobutane structures, were found to elevate nerve growth factor (NGF) mRNA expression in human astrocytoma cells . This suggests that 1-butyl-1-(chloromethyl)cyclobutane might also possess neuroprotective properties.

Table 1: Summary of Biological Activities of Cyclobutane Derivatives

Predicted Biological Activities

Using computational prediction tools like PASS (Prediction of Activity Spectra for biologically active substances), additional potential activities for 1-butyl-1-(chloromethyl)cyclobutane can be inferred. These predictions suggest a broad spectrum of possible effects based on the compound's structure, including anti-inflammatory and analgesic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.